molecular formula C18H10ClF3N4OS2 B2957723 N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide CAS No. 941944-20-3

N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Cat. No. B2957723
CAS RN: 941944-20-3
M. Wt: 454.87
InChI Key: BHAHKWUWNXQYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmaceutical Drug Development

The presence of the trifluoromethyl group (-CF3) in this compound suggests it could be significant in the development of pharmaceutical drugs. The -CF3 group is known for its ability to enhance the biological activity and metabolic stability of therapeutic molecules . This compound could be investigated for its potential as a pharmacophore in drugs targeting various diseases due to its structural complexity and the presence of multiple bioactive moieties.

Organic Synthesis

As a molecule containing both a benzothiadiazole and a thiazolyl group, this compound could serve as a key intermediate in organic synthesis. It could be utilized in the synthesis of more complex molecules, especially those with potential pharmacological activities. Its unique structure might allow for selective reactions at specific sites of the molecule, enabling the creation of a diverse array of derivatives .

Material Science

Benzothiadiazole derivatives are known for their electronic properties, which makes them suitable for use in material science, particularly in the development of organic semiconductors. The compound’s structure could be explored for its utility in creating new materials for electronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells .

Agrochemical Research

Compounds with chloro and trifluoromethyl groups have been used in the development of agrochemicals. This compound could be studied for its potential use as a pesticide or herbicide. Its synthesis and biological activity against various pests and weeds would be a valuable area of research .

Catalysis

The structural motifs present in this compound, such as the benzothiadiazole and thiazolyl groups, could be of interest in catalysis. These motifs might interact with other molecules in unique ways, potentially leading to the development of new catalysts for chemical reactions, including those that are environmentally friendly or more efficient .

Fluorescence Studies

Benzothiadiazoles are known for their fluorescent properties. This compound could be used in fluorescence studies to develop new fluorescent probes or markers for biological imaging. It could help in tracking and observing biological processes at the molecular level, which is crucial in various fields of biomedical research .

properties

IUPAC Name

N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4OS2/c19-13-3-1-9(6-12(13)18(20,21)22)5-11-8-23-17(28-11)24-16(27)10-2-4-15-14(7-10)25-26-29-15/h1-4,6-8H,5H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAHKWUWNXQYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.